molecular formula C23H30N4O2 B2820846 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1171942-51-0

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No.: B2820846
CAS No.: 1171942-51-0
M. Wt: 394.519
InChI Key: BEAOTLZUURQTIW-UHFFFAOYSA-N
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Description

  • The indolinyl and pyrrolidinyl groups can be introduced via nucleophilic substitution reactions.
  • Reaction conditions: These steps often require the use of strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., dimethylformamide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Urea Linkage:

    • Reacting 2-methoxyaniline with phosgene or a suitable isocyanate to form the corresponding urea derivative.
    • Reaction conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea can undergo various chemical reactions, including:

  • Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.

    • Common reagents: Potassium permanganate, chromium trioxide.
    • Conditions: Typically performed in acidic or basic media.
  • Reduction: The urea linkage can be reduced to form amine derivatives.

    • Common reagents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
    • Conditions: Usually carried out under anhydrous conditions.
  • Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    • Common reagents: Halogens, nitrating agents.
    • Conditions: Often requires a catalyst such as iron(III) chloride.

Major Products:

  • Oxidation products include quinones and other oxygenated derivatives.
  • Reduction products include primary and secondary amines.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea depends on its specific application:

    Pharmacological Effects: It may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access.

    Biochemical Pathways: The compound might influence signaling pathways by altering the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)ethyl)urea: Lacks the pyrrolidinyl group, which may affect its biological activity and chemical reactivity.

    1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea: Contains a piperidinyl group instead of a pyrrolidinyl group, potentially altering its pharmacokinetic properties.

Uniqueness: 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-26-14-11-18-15-17(9-10-20(18)26)21(27-12-5-6-13-27)16-24-23(28)25-19-7-3-4-8-22(19)29-2/h3-4,7-10,15,21H,5-6,11-14,16H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAOTLZUURQTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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